molecular formula C16H22BrNO5 B8098140 N-Boc-O-(2-bromoethyl)-L-tyrosine

N-Boc-O-(2-bromoethyl)-L-tyrosine

Cat. No.: B8098140
M. Wt: 388.25 g/mol
InChI Key: DCTNEVSFAOHNIM-ZDUSSCGKSA-N
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Description

N-Boc-O-(2-bromoethyl)-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group of the tyrosine is protected by a tert-butoxycarbonyl (Boc) group, and the ethyl side chain is brominated. This compound is often used in organic synthesis and peptide chemistry due to its unique reactivity and protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-(2-bromoethyl)-L-tyrosine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(2-bromoethyl)-L-tyrosine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as azidoethyl-tyrosine or thioethyl-tyrosine derivatives.

    Deprotection: Free amine derivatives of tyrosine.

Mechanism of Action

The mechanism of action of N-Boc-O-(2-bromoethyl)-L-tyrosine primarily involves its reactivity due to the bromoethyl group and the Boc-protected amino group. The bromoethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various nucleophiles. The Boc group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Properties

IUPAC Name

(2S)-3-[4-(2-bromoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO5/c1-16(2,3)23-15(21)18-13(14(19)20)10-11-4-6-12(7-5-11)22-9-8-17/h4-7,13H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTNEVSFAOHNIM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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